molecular formula C20H20N4O B11128849 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B11128849
M. Wt: 332.4 g/mol
InChI Key: DPMKDLGOCOHQMS-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic small molecule featuring a benzimidazole-indole hybrid scaffold, designed for advanced antimicrobial and biochemical research. This compound is part of a class of azaheterocycles where the fusion of a benzimidazole moiety with an indole ring in a single molecule can promise a synergistic enhancement of therapeutic effect . Benzimidazole derivatives are privileged structures in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets . The primary research applications for this class of compounds include investigating new strategies against antibiotic-resistant bacteria and fungi. Structurally related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans , with some analogs showing minimum inhibitory concentration (MIC) values of less than 1 µg/mL . Furthermore, close analogs have exhibited excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms, which is a critical area of research for treating persistent infections . The mechanism of action for benzimidazole-indole hybrids is multifaceted. Molecular docking studies suggest that these compounds may exert their antibacterial effects by targeting essential bacterial proteins. Potential mechanisms include interaction with (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response and persistence), inhibition of FtsZ protein (a key player in bacterial cell division), and binding to pyruvate kinases (crucial metabolic enzymes) . This product is provided for research purposes to further explore these and other biological mechanisms. It is intended for use in laboratory investigations only. This compound is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(2)24-12-15(14-7-3-6-10-18(14)24)20(25)21-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,12-13H,11H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

DPMKDLGOCOHQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Isopropyl-1H-indole-3-carboxylic Acid

The indole core is typically constructed via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, 1-isopropyl-1H-indole-3-carboxylic acid can be synthesized by reacting phenylhydrazine with a ketone precursor (e.g., 3-keto-pentane) under acidic conditions. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) introduces the carboxylic acid group at the 3-position.

Preparation of 1H-1,3-Benzimidazol-2-ylmethylamine

Benzimidazole derivatives are commonly synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. For instance, reacting o-phenylenediamine with glycolic acid under reflux in HCl yields 1H-benzimidazol-2-ylmethanol, which is subsequently oxidized to the aldehyde and subjected to reductive amination to produce the methylamine derivative.

Stepwise Synthesis Protocols

Step 1: Synthesis of 1-Isopropyl-1H-indole-3-carboxylic Acid

Procedure:

  • Dissolve 2-methylaniline (10 mmol) in anhydrous DMF (30 mL) at 0–5°C.

  • Add phosphorus oxychloride (12 mmol) dropwise to form the Vilsmeier reagent.

  • Stir for 1 hour, then heat to 80°C for 8 hours.

  • Quench with saturated Na₂CO₃, adjust pH to 8–9, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) to yield 1-isopropyl-1H-indole-3-carbaldehyde (85% yield).

  • Oxidize the aldehyde to the carboxylic acid using KMnO₄ in acidic medium (70% yield).

Key Data:

ParameterValue
SolventDMF
Temperature0–5°C (step 1), 80°C (step 3)
ReagentPOCl₃, KMnO₄
Yield85% (aldehyde), 70% (acid)

Step 2: Synthesis of 1H-1,3-Benzimidazol-2-ylmethylamine

Procedure:

  • React o-phenylenediamine (10 mmol) with chloroacetic acid (12 mmol) in 6M HCl at reflux for 12 hours.

  • Neutralize with NaOH, extract with dichloromethane, and evaporate to obtain 1H-benzimidazol-2-ylmethanol (78% yield).

  • Oxidize the alcohol to the aldehyde using MnO₂ in toluene (65% yield).

  • Perform reductive amination with ammonium acetate and NaBH₃CN in methanol to yield the methylamine derivative (60% yield).

Key Data:

ParameterValue
SolventHCl (aqueous), toluene
CatalystMnO₂, NaBH₃CN
Yield78% (methanol), 60% (amine)

Step 3: Amide Coupling Reaction

Procedure:

  • Activate 1-isopropyl-1H-indole-3-carboxylic acid (5 mmol) with thionyl chloride (6 mmol) in dry THF at 0°C for 2 hours.

  • Add 1H-1,3-benzimidazol-2-ylmethylamine (5.5 mmol) and triethylamine (7 mmol).

  • Stir at room temperature for 24 hours.

  • Quench with ice water, filter, and purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound (62% yield).

Key Data:

ParameterValue
Coupling ReagentSOCl₂
BaseTriethylamine
PurificationColumn chromatography
Yield62%

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMF vs. THF: DMF improves solubility in formylation steps but requires rigorous drying to avoid side reactions. THF is preferred for amide coupling due to its inertness.

  • Reaction Temperature: Low temperatures (0–5°C) minimize byproducts during Vilsmeier reagent formation, while reflux conditions (80–100°C) accelerate cyclization.

Catalytic Systems

  • Reductive Amination: NaBH₃CN outperforms NaBH₄ in selectivity for secondary amine formation.

  • Oxidation Catalysts: MnO₂ provides higher aldehyde yields compared to PCC (pyridinium chlorochromate) in benzimidazole synthesis.

Purification Techniques

  • Recrystallization vs. Chromatography: Recrystallization (ethanol/water) is effective for intermediates, while chromatography is essential for final product purity due to polar byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Vilsmeier Formylation8595High regioselectivity
Reductive Amination6088Mild conditions
Amide Coupling6298Scalable

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, aromatic), 7.56–7.20 (m, 3H, aromatic), 4.21 (q, 2H, CH₂), 3.89 (septet, 1H, CH), 1.42 (d, 6H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz)

  • δ 185.34 (C=O), 138.85 (quaternary C), 124.49–112.80 (aromatic C), 45.21 (CH₂), 22.54 (CH₃).

Industrial-Scale Considerations

  • Cost Efficiency: Bulk synthesis favors THF over DMF due to lower solvent costs.

  • Waste Management: Neutralization of HCl waste with NaOH is critical for environmental compliance.

  • Process Safety: Thionyl chloride requires handling under inert atmosphere due to HCl gas evolution .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole-2-carboxylic acid derivatives, while reduction reactions can produce benzimidazole-2-ylmethyl alcohols.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Properties/Applications
N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide (Target) Indole-3-carboxamide Benzimidazole-methyl, isopropyl Likely HBTU-mediated coupling Potential kinase inhibition, catalytic ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate ligand for C–H functionalization
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazol, chlorophenyl, (E)-configured imine Condensation reaction + X-ray validation Antimicrobial/antifungal activity (inferred)
N-(3-Hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide 3-Hydroxypropyl HBTU-mediated coupling in DMF Chromogenic enzyme screening

Structural and Functional Divergences

  • Benzimidazole vs. Benzodioxol/Imidazole : The target’s benzimidazole group provides a rigid, planar heterocycle with dual nitrogen atoms, enabling stronger metal coordination (e.g., in catalysis) compared to the benzodioxol and imidazole motifs in , which prioritize electronic effects over chelation .
  • Carboxamide vs.

Q & A

Basic: What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide?

Methodological Answer:
The synthesis can be adapted from analogous indole-carboxamide derivatives. A common approach involves:

  • Step 1: Condensation of 1-isopropyl-1H-indole-3-carboxylic acid with a benzimidazole-containing amine via coupling reagents (e.g., EDCI or DCC) in anhydrous DMF or THF .
  • Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Step 3: Characterization using LC-MS and 1H^1H-NMR to confirm regioselectivity and purity .
    Key Considerations: Optimize reaction time and temperature to minimize side products like N-alkylation isomers .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for unambiguous structural determination:

  • Protocol: Grow crystals via slow evaporation of a saturated DCM/methanol solution.
  • Analysis: Refine data with SHELXL to resolve challenges like disorder in the isopropyl group or benzimidazole orientation .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized models to identify discrepancies caused by crystal packing .

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) to detect trace impurities .
  • Stability Studies: Store at -20°C in inert atmosphere; monitor degradation via 1H^1H-NMR over 6 months to identify hydrolysis or oxidation products .
  • Mass Spectrometry: High-resolution LC-QTOF-MS confirms molecular weight (e.g., [M+H]+^+ ion) and detects adducts .

Advanced: How to design SAR studies for optimizing biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substitutions on the benzimidazole (e.g., Cl, OMe) or indole (e.g., varying alkyl groups) .
  • Assay Design: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Data Analysis: Use multivariate regression to correlate logP, steric bulk, and IC50_{50} values. For example, bulkier substituents may enhance target selectivity but reduce solubility .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Screening: Test mixtures like DMF/acetic acid (8:2) or ethyl acetate/hexane (1:3) for solubility and crystal growth .
  • Temperature Gradient: Cool hot saturated solutions from 60°C to 4°C at 2°C/hour to yield high-quality crystals for XRD .
  • Troubleshooting: If crystals are oily, add seed crystals or switch to antisolvent (e.g., diethyl ether) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, serum concentration) that may alter compound bioavailability .
  • Metabolite Screening: Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to discrepancies .
  • Computational Modeling: Perform MD simulations to assess target binding under different pH or ionic strength conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and fume hood to prevent dermal/ocular exposure .
  • Waste Disposal: Quench residual compound with 10% aqueous KMnO4_4 before disposal in halogenated waste containers .
  • Emergency Procedures: For spills, adsorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced: How to model the compound’s pharmacokinetics using in silico tools?

Methodological Answer:

  • ADME Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Docking Studies: Employ AutoDock Vina to simulate interactions with cytochrome P450 enzymes, predicting metabolic hotspots (e.g., N-demethylation sites) .
  • Validation: Cross-check predictions with in vitro microsomal stability assays .

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